molecular formula C24H18ClFN2O3 B15033847 (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione

Cat. No.: B15033847
M. Wt: 436.9 g/mol
InChI Key: SGRJAGHYLGWDMB-XKZIYDEJSA-N
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidine ring: This is achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced via substitution reactions, often using halogenated precursors and suitable catalysts.

    Final assembly: The final product is obtained through a series of condensation reactions, ensuring the correct configuration and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines.

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18ClFN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C24H18ClFN2O3/c25-19-7-1-17(2-8-19)14-28-23(29)22(27-24(28)30)13-16-5-11-21(12-6-16)31-15-18-3-9-20(26)10-4-18/h1-13H,14-15H2,(H,27,30)/b22-13-

InChI Key

SGRJAGHYLGWDMB-XKZIYDEJSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)NC2=O)Cl

Origin of Product

United States

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